Ethyl 5-ethyl-2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]thiophene-3-carboxylate
Description
Ethyl 5-ethyl-2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]thiophene-3-carboxylate is a structurally complex thiophene derivative featuring a nitro-substituted benzoylpiperidine moiety linked via an amide bond to a 5-ethyl-substituted thiophene core. This compound belongs to a class of molecules where thiophene rings are functionalized with diverse substituents to modulate biological activity, pharmacokinetics, and physicochemical properties.
Properties
IUPAC Name |
ethyl 5-ethyl-2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-3-15-13-17(21(26)29-4-2)20(30-15)22-19(25)16-12-14(24(27)28)8-9-18(16)23-10-6-5-7-11-23/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKWAEZIENJMON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCC3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386950 | |
| Record name | ethyl 5-ethyl-2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5929-75-9 | |
| Record name | ethyl 5-ethyl-2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-ethyl-2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of the ethyl and carboxylate groups. The nitro group is then introduced via nitration, and the piperidinylbenzoyl group is attached through amide bond formation. Common reagents used in these steps include acetic acid, sodium nitrite, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-ethyl-2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The ethyl and carboxylate groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate, and various acids and bases to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional oxygen-containing functional groups.
Scientific Research Applications
Antimicrobial Activity
Thiophene derivatives, including ethyl 5-ethyl-2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]thiophene-3-carboxylate, have demonstrated significant antimicrobial properties. Research indicates that thiophene analogues possess activity against various bacterial and fungal strains. For instance, studies have shown that certain thiophene derivatives exhibit comparable efficacy to standard antibiotics like ampicillin and gentamicin against tested bacterial species .
Case Study:
In a study involving the synthesis of thiophene derivatives, compounds were evaluated for their antibacterial activity using the tube dilution method. The results indicated that several derivatives had notable antibacterial effects against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Thiophene compounds have been synthesized and screened for their cytotoxic effects on cancer cell lines, particularly human lung cancer cells (A549).
Findings:
In vitro studies revealed that certain thiophene derivatives exhibited significant antiproliferative activity against A549 cells when compared to standard chemotherapeutic agents like adriamycin . The presence of electron-withdrawing groups in these compounds enhances their anticancer activity, making them promising candidates for further development in cancer therapy.
Other Therapeutic Applications
Beyond antimicrobial and anticancer activities, thiophene derivatives are also being investigated for their roles in other therapeutic areas:
- Antioxidant Activity: Some thiophene compounds have shown potential as antioxidants, which can help mitigate oxidative stress-related diseases .
- Analgesic and Anti-inflammatory Effects: Research suggests that specific thiophene derivatives may possess analgesic and anti-inflammatory properties, making them suitable for pain management therapies .
Mechanism of Action
The mechanism of action of Ethyl 5-ethyl-2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidinylbenzoyl group can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
A. Substituent Impact on Physicochemical Properties
- However, nitro groups may also contribute to toxicity or metabolic instability.
- Bromo and BOC Groups (): Bromine adds steric bulk and may facilitate cross-coupling reactions, while the BOC group protects amines during synthesis .
Biological Activity
Ethyl 5-ethyl-2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]thiophene-3-carboxylate, with the CAS number 5929-75-9, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and a detailed analysis of its chemical properties.
The compound has the following chemical characteristics:
- Molecular Formula : C21H25N3O5S
- Molecular Weight : 431.505 g/mol
- Density : 1.311 g/cm³
- Boiling Point : 556.3 °C at 760 mmHg
- LogP (octanol-water partition coefficient) : 5.61020, indicating its hydrophobic nature which may influence its biological activity .
Anticancer Activity
Recent studies have indicated that derivatives of thiophene compounds, including those similar to this compound, exhibit significant anticancer properties. For instance, related compounds have demonstrated moderate antineoplastic activity against various cancer cell lines such as TK-10 and HT-29 .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | EC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | TK-10 | 1.0 ± 0.6 | Induces apoptosis |
| Compound B | HT-29 | 1.0 ± 0.7 | Disrupts mitochondrial function |
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Studies on similar nitro-substituted compounds have shown effectiveness against various pathogens, including Trichomonas vaginalis and other bacterial strains . The presence of the nitro group is often associated with increased antimicrobial efficacy.
Case Study Example :
In a study assessing the antimicrobial activity of nitroindazole derivatives, several compounds displayed potent trichomonacidal effects at concentrations as low as 10 µg/mL, suggesting that this compound may possess similar properties due to its structural analogies .
Structure Activity Relationship (SAR)
The biological activity of ethyl 5-ethyl-2-[...]-thiophene derivatives can be understood through Structure Activity Relationship (SAR) studies. Key findings include:
- Nitro Group : Essential for enhancing biological activity.
- Piperidine Ring : Contributes to binding affinity and selectivity towards biological targets.
- Thiophene Core : Provides a scaffold that enhances lipophilicity, facilitating cell membrane penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
